molecular formula C6H6BrNS B1529190 5-Bromo-4-methylpyridine-2-thiol CAS No. 1403579-62-3

5-Bromo-4-methylpyridine-2-thiol

Cat. No.: B1529190
CAS No.: 1403579-62-3
M. Wt: 204.09 g/mol
InChI Key: RMCYXAWMSNCDAM-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridine-2-thiol is a useful research compound. Its molecular formula is C6H6BrNS and its molecular weight is 204.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The targets in this case are the carbon atoms that are to be coupled .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-4-methylpyridine-2-thiol may act as a boron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a key process in the synthesis of various organic compounds . The products of this reaction can be involved in numerous biochemical pathways, depending on their specific structures and functions.

Pharmacokinetics

The molecular weight of the compound is 20409 , which could influence its pharmacokinetic properties. Compounds with lower molecular weights are generally more likely to be absorbed and distributed throughout the body.

Result of Action

As a potential reagent in the suzuki–miyaura cross-coupling reaction , it can contribute to the formation of new carbon–carbon bonds . This can result in the synthesis of new organic compounds, which can have various effects at the molecular and cellular levels depending on their specific structures and functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and pH, can also affect the reaction’s progress and the yield of the product . Furthermore, the compound’s stability could be affected by factors such as light, heat, and moisture.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methylpyridine-2-thiol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a nucleophile

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain enzymes, leading to changes in cellular functions . For example, its interaction with specific proteins can alter gene expression patterns, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function and health. The study of these metabolic pathways is essential for understanding the broader implications of using this compound in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are important for determining the bioavailability and efficacy of this compound in various research applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications

Properties

IUPAC Name

5-bromo-4-methyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCYXAWMSNCDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403579-62-3
Record name 5-bromo-4-methylpyridine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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